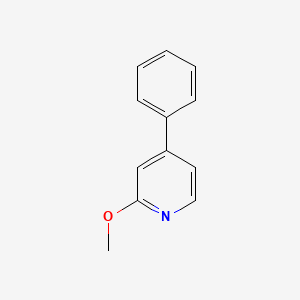

2-Methoxy-4-phenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-9-11(7-8-13-12)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBGXZBRNVIYRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560470 | |

| Record name | 2-Methoxy-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53698-46-7 | |

| Record name | 2-Methoxy-4-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53698-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-phenylpyridine

CAS Number: 53698-46-7

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-phenylpyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methoxy group at the 2-position and a phenyl group at the 4-position. This unique arrangement of functional groups makes it a compound of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The methoxy group, a common substituent in drug molecules, can favorably modulate physicochemical properties such as lipophilicity and metabolic stability, and can also participate in crucial binding interactions.[1] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, drawing upon established chemical principles and data from closely related analogues to offer a thorough technical resource.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the peer-reviewed literature, its fundamental properties can be reliably predicted and are listed below. It is important for researchers to experimentally verify these properties for their specific samples.

| Property | Value | Source |

| CAS Number | 53698-46-7 | [2][3] |

| Molecular Formula | C₁₂H₁₁NO | [2] |

| Molecular Weight | 185.22 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 2-methoxy-4-phenyl-pyridine | [2] |

| Appearance | Predicted to be a solid or liquid at room temperature | |

| Purity | Commercially available up to 98% | [2] |

| InChI Key | JQBGXZBRNVIYRH-UHFFFAOYSA-N | [2] |

Synthesis and Reactivity

The synthesis of this compound can be approached through several established synthetic strategies in organic chemistry. The most logical and widely applicable methods involve modern cross-coupling reactions.

Predicted Synthetic Routes

Two primary retrosynthetic disconnections can be envisioned for the synthesis of this compound, leveraging palladium-catalyzed cross-coupling reactions.

Caption: Retrosynthetic analysis of this compound.

Route A , involving a nucleophilic aromatic substitution of a methoxide for a halide on a 4-phenylpyridine scaffold, is generally less favorable due to the electronic nature of the pyridine ring.

Route B represents a more robust and versatile approach. This involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Negishi coupling, between a 4-halo-2-methoxypyridine and a suitable phenylating agent.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Proposed)

The following is a proposed, detailed protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methodologies for similar transformations and should be optimized for specific laboratory conditions.[4][5][6]

Reaction Scheme:

Materials:

-

4-Bromo-2-methoxypyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene (solvent)

-

Water (co-solvent)

Procedure:

-

To a flame-dried Schlenk flask, add 4-bromo-2-methoxypyridine, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water (typically a 4:1 to 10:1 mixture).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Caption: Proposed workflow for the Suzuki-Miyaura synthesis.

Reactivity Insights

The reactivity of this compound is dictated by the electronic properties of its constituent parts. The pyridine nitrogen is a site of basicity and can be protonated or coordinated to metal centers. The methoxy group at the 2-position is an electron-donating group, which can influence the reactivity of the pyridine ring towards electrophilic substitution, though such reactions are generally challenging on pyridines. The phenyl group at the 4-position can undergo typical electrophilic aromatic substitution reactions.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic singlet for the methoxy group.

-

Phenyl Protons: A multiplet in the range of 7.2-7.6 ppm.

-

Pyridine Protons: Signals for the protons at the 3, 5, and 6 positions of the pyridine ring, likely appearing as doublets and singlets (or narrow doublets) between 6.8 and 8.5 ppm.

-

Methoxy Protons: A sharp singlet integrating to three protons, expected around 3.9-4.1 ppm.[10]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all twelve carbon atoms in the molecule.

-

Aromatic Carbons: Signals for the phenyl and pyridine carbons will appear in the aromatic region (approximately 110-160 ppm). The carbon bearing the methoxy group is expected to be significantly downfield.

-

Methoxy Carbon: A distinct signal for the methoxy carbon is anticipated in the range of 55-60 ppm.[11]

Mass Spectrometry

Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 185. Common fragmentation patterns would likely involve the loss of a methyl radical (M-15) or a methoxy radical (M-31).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present.

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹

-

C=C and C=N stretching (aromatic rings): ~1400-1600 cm⁻¹

-

C-O stretching (ether): ~1000-1300 cm⁻¹

Applications in Drug Discovery and Development

Phenylpyridine derivatives are a significant class of compounds in medicinal chemistry, with applications in various therapeutic areas including oncology, inflammation, and neurodegenerative diseases.[7][12][13]

Potential as Kinase Inhibitors

Many kinase inhibitors incorporate a pyridine core, which can form crucial hydrogen bonds with the hinge region of the kinase domain. The this compound scaffold could serve as a foundation for the development of novel inhibitors targeting a range of kinases implicated in cancer and inflammatory diseases.

Anti-inflammatory and Anticancer Potential

Derivatives of phenylpyridine have been investigated as anti-inflammatory agents through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes.[7] Additionally, the phenylpyridine motif is present in compounds designed to inhibit tubulin polymerization, a validated anticancer strategy.[7] The specific substitution pattern of this compound may offer a unique pharmacological profile in these contexts.

Agrochemical Research

Pyridine derivatives are also widely used in the agrochemical industry as herbicides, fungicides, and insecticides.[14] The biological activity of this compound in this sector remains an unexplored but potentially fruitful area of research.

Safety and Handling

Potential Hazards:

-

Oral Toxicity: May be harmful if swallowed.

-

Skin and Eye Irritation: May cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

Recommended Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If working with powders or aerosols, or if ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 53698-46-7) is a chemical entity with considerable potential for applications in drug discovery and materials science, owing to its combination of the pharmacologically significant pyridine ring and the property-modulating methoxy group. While specific experimental data for this compound is currently limited, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. Further research into the biological activities and material properties of this compound is warranted and is anticipated to unveil novel applications.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 53698-46-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Ftir and Laser Raman Spectroscopic Investigations on 2-and 4-Phenylpyridine – Oriental Journal of Chemistry [orientjchem.org]

- 10. acdlabs.com [acdlabs.com]

- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Negishi coupling - Wikipedia [en.wikipedia.org]

- 13. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427) [np-mrd.org]

- 14. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus | MDPI [mdpi.com]

- 15. Negishi_coupling [chemeurope.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

2-Methoxy-4-phenylpyridine chemical structure and IUPAC name

An In-depth Technical Guide to 2-Methoxy-4-phenylpyridine

Introduction

This compound is a heterocyclic aromatic compound belonging to the substituted pyridine family. This class of molecules is a cornerstone in organic chemistry and holds significant importance in the fields of medicinal chemistry, materials science, and catalysis.[1] The structure of this compound, which combines a pyridine ring, a phenyl substituent, and a methoxy group, imparts a unique combination of electronic and steric properties. The pyridine scaffold is a well-established "privileged structure" in drug design, known for its ability to form key interactions with biological targets and improve aqueous solubility.[2] Furthermore, the methoxy group is a crucial substituent frequently incorporated by medicinal chemists to enhance ligand-target binding, modulate physicochemical characteristics, and optimize pharmacokinetic (ADME) profiles.[3] This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and applications of this compound, tailored for professionals in research and drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. This compound is defined by the specific arrangement of its constituent atoms, which dictates its reactivity and function.

IUPAC Name: this compound

Chemical Structure:

Caption: 2D representation of the this compound molecule.

The structure features a pyridine ring where the nitrogen atom is at position 1. A methoxy group (-OCH₃) is attached at the C2 position, and a phenyl group (-C₆H₅) is attached at the C4 position. This specific substitution pattern is critical to its chemical behavior. The electron-donating methoxy group at the C2 position influences the electron density of the pyridine ring, particularly affecting the basicity of the nitrogen atom and the reactivity of the ring towards electrophilic or nucleophilic attack. The phenyl group at the C4 position adds steric bulk and provides a site for potential further functionalization.

Physicochemical Properties

The physical and chemical properties of a compound are essential for its handling, formulation, and application in experimental settings. While extensive experimental data for this specific isomer is not widely published, the following table summarizes its fundamental identifiers and computed properties.

| Property | Value | Source |

| CAS Number | 53698-46-7 | [4] |

| Molecular Formula | C₁₂H₁₁NO | [5] |

| Molecular Weight | 185.22 g/mol | [5] |

| XLogP3 (Computed) | 2.8 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

Note: Most properties listed are computed, as is common for specialized research chemicals, and should be used as a guideline. Experimental verification is recommended.

Synthesis and Manufacturing

The creation of substituted pyridines is a central task in synthetic organic chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forming carbon-carbon bonds, making it an ideal choice for synthesizing this compound.[6] This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex.

Conceptual Synthetic Protocol: Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved by the palladium-catalyzed cross-coupling of 4-bromo-2-methoxypyridine with phenylboronic acid .

Causality of Experimental Choices:

-

Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is chosen for its high efficiency and tolerance of various functional groups. The palladium complex undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to form the product and regenerate the catalyst.[6]

-

Base: A base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid, facilitating the transfer of the phenyl group to the palladium center.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while the water helps to dissolve the inorganic base.

Step-by-Step Methodology

-

Reaction Setup: To a dry Schlenk flask under an inert nitrogen or argon atmosphere, add 4-bromo-2-methoxypyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Reagent Addition: Add the base (e.g., Na₂CO₃, 2.0 eq.) followed by the solvent system (e.g., a 3:1 mixture of dioxane and water).

-

Reaction Execution: Stir the mixture and heat to a temperature of 80-100 °C. The reaction progress should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Applications in Research and Development

The this compound scaffold is a versatile building block for creating more complex molecules with potential applications in pharmacology and materials science.

Role in Drug Discovery

The phenylpyridine motif is present in numerous biologically active compounds, including antiviral and anticancer agents.[2][7] The strategic placement of the methoxy group further enhances its utility.

-

Modulation of Physicochemical Properties: The methoxy group can improve a molecule's metabolic stability and membrane permeability. It is considered a non-lipophilic substituent when attached to an aromatic ring, which allows for potency improvements without the negative consequences of increased lipophilicity.[8]

-

Ligand-Target Interactions: As a hydrogen bond acceptor, the oxygen atom of the methoxy group can form crucial interactions within the binding pocket of a target protein, thereby increasing the affinity and selectivity of a drug candidate.[9]

-

Scaffold for Library Synthesis: this compound serves as an excellent starting point for library synthesis. The pyridine nitrogen can be quaternized or oxidized, the phenyl ring can be further substituted, and the methoxy group can be demethylated to a hydroxyl group, providing multiple points for diversification to explore structure-activity relationships (SAR).

Potential in Materials Science

Phenylpyridine derivatives are renowned for their use as ligands in organometallic complexes, particularly for applications in organic light-emitting diodes (OLEDs).[10] Iridium(III) complexes containing cyclometalated phenylpyridine ligands are highly phosphorescent and are used as emitters in state-of-the-art OLED displays. While this compound itself is not a classic cyclometalating ligand, its derivatives could be designed for such purposes, with the methoxy group serving to tune the electronic properties and, consequently, the emission color and efficiency of the final complex.

Conceptual Application Diagram

Caption: this compound as a core scaffold for developing diverse functional molecules.

Safety and Handling

Based on data for the isomeric compound 4-Methoxy-2-phenylpyridine, which is likely to have a similar hazard profile, this class of chemicals should be handled with care. It may cause skin and serious eye irritation, as well as respiratory irritation.[5] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its unique structure, combining the privileged pyridine scaffold with the modulating effects of a methoxy group, makes it an attractive starting point for the synthesis of novel, high-value molecules. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, allow for its efficient and reliable preparation. As the demand for novel therapeutic agents and advanced functional materials continues to grow, the utility of well-designed heterocyclic scaffolds like this compound will undoubtedly increase, paving the way for future innovations.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. synchem.de [synchem.de]

- 5. 4-Methoxy-2-phenylpyridine | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of novel substituted 2-phenylpyrazolopyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

A Comprehensive Methodological Guide to Determining the Solubility of 2-Methoxy-4-phenylpyridine in Common Organic Solvents

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methoxy-4-phenylpyridine is a heterocyclic compound of interest in medicinal chemistry and materials science. A fundamental physicochemical property governing its utility in these fields—particularly in drug discovery and formulation—is its solubility. Poor solubility can impede reliable in-vitro testing, lead to low bioavailability, and present significant challenges during formulation and process chemistry.[1][2] This guide provides a comprehensive framework for the systematic determination of both thermodynamic and kinetic solubility of this compound. Rather than presenting pre-existing data, this document serves as a detailed methodological whitepaper, empowering researchers to generate high-quality, reproducible solubility data in their own laboratories. We will delve into the theoretical underpinnings of solubility, provide validated, step-by-step experimental protocols, and outline robust data analysis and visualization techniques.

Introduction to this compound and the Imperative of Solubility

Compound Profile

This compound is a pyridine derivative featuring a methoxy group at the 2-position and a phenyl group at the 4-position. Its structural attributes suggest a molecule with moderate polarity, possessing both a hydrogen bond acceptor (the pyridine nitrogen and methoxy oxygen) and aromatic regions, which dictates its interaction with various solvents.

-

IUPAC Name: 4-methoxy-2-phenylpyridine[3]

-

Molecular Formula: C₁₂H₁₁NO[3]

-

Molecular Weight: 185.22 g/mol [3]

-

Structure:

The Critical Role of Solubility in Pharmaceutical Development

Solubility is a critical determinant of a compound's developability.[4] In the context of drug development, understanding the solubility of an Active Pharmaceutical Ingredient (API) like this compound is paramount for several reasons:

-

Bioavailability: For orally administered drugs, dissolution in gastrointestinal fluids is a prerequisite for absorption. Low aqueous solubility is a primary reason for poor oral bioavailability.[1][5]

-

Formulation Development: Solubility data in various excipients and solvent systems is essential for creating stable and effective dosage forms, whether they be oral solids, injectables, or topical preparations.[4]

-

Process Chemistry: During synthesis and purification, solubility in different organic solvents dictates the choice of reaction media, crystallization conditions, and purification strategies.[6]

-

In Vitro Screening: Inaccurate or unreliable results in biological assays can often be traced back to poor compound solubility in the assay buffer, leading to precipitation and artificially low activity measurements.[2]

Theoretical Foundations: Kinetic vs. Thermodynamic Solubility

When discussing solubility, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[7]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved solute is in equilibrium with an excess of undissolved, solid compound.[7][8] This value is critical for formulation and biopharmaceutical classification. The "shake-flask" method is the gold-standard for its determination.[7]

-

Kinetic Solubility: This measurement is determined by dissolving the compound in an organic solvent (typically DMSO) first, and then adding this stock solution to an aqueous buffer.[1][9] Kinetic solubility is the concentration at which the compound precipitates out of the supersaturated solution.[7] It is a high-throughput method widely used in early drug discovery for rapid assessment, though it often overestimates the true thermodynamic solubility.[2][7]

The choice between measuring thermodynamic or kinetic solubility depends on the stage of development. Early discovery often relies on the speed of kinetic assays, while lead optimization and pre-formulation stages demand the accuracy of thermodynamic measurements.[1][8]

Experimental Protocols for Solubility Determination

This section provides detailed, self-validating protocols for determining the solubility of this compound. The choice of organic solvents for testing should span a range of polarities, from non-polar (e.g., Hexane, Toluene) to polar aprotic (e.g., Acetone, Ethyl Acetate, Dichloromethane) and polar protic (e.g., Ethanol, Methanol).

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method measures the equilibrium solubility and is considered the most accurate approach.[7][8]

Causality: The core principle is to allow the system to reach a state of thermodynamic equilibrium. By adding an excess of the solid compound to the solvent and agitating it for an extended period (typically 24 hours), we ensure that the solvent is fully saturated and the measured concentration represents the true solubility limit under those conditions.[8]

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 2-5 mg of solid this compound into a glass vial. The key is to ensure an excess of solid will remain undissolved.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen organic solvent to the vial.

-

Equilibration: Seal the vials tightly. Place them in a shaker or rotator set to a constant temperature (e.g., 25°C) and agitate for 24 hours. The extended time is crucial to ensure equilibrium is reached.[1][8]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Sample Collection: Carefully collect an aliquot of the supernatant. It is critical not to disturb the solid material at the bottom.

-

Filtration/Centrifugation: To remove any remaining microscopic particles, either centrifuge the supernatant at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.45 µm syringe filter compatible with the organic solvent. This step is vital to prevent overestimation of solubility.[1][10]

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A standard calibration curve must be prepared for accurate quantification.[10]

Protocol for Kinetic Solubility (High-Throughput Method)

This protocol is designed for rapid screening and is common in early drug discovery.[2][9]

Causality: This method mimics the scenario in many high-throughput screening (HTS) assays where a compound is introduced from a DMSO stock solution into an aqueous or buffered environment. The resulting measurement reflects the compound's propensity to precipitate from a supersaturated state, which is kinetically driven.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[9]

-

Plate Setup: In a 96-well microtiter plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells.

-

Solvent Addition: Add the test solvent (e.g., 198 µL of an organic solvent or buffer) to each well to achieve the desired final concentration and a low final DMSO concentration (e.g., 1%).[2]

-

Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1-2 hours.[1][11]

-

Precipitate Detection: The amount of precipitation can be measured directly using nephelometry (light scattering) or by analyzing the concentration of the dissolved compound.[1][11]

-

Sample Processing (for concentration analysis): Use a solubility filter plate (e.g., Millipore MultiScreen®) to separate the precipitated solid from the dissolved compound.[2]

-

Quantification: Analyze the concentration of the compound in the filtrate, typically by UV-Vis plate reader or LC-MS/MS, and compare it against a calibration curve.[1][11]

Data Presentation and Analysis

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents. The results are typically expressed in units of µg/mL or mM.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Dielectric Constant (approx.) | Solubility Type | Solubility (µg/mL) | Solubility (mM) |

| Hexane | 1.9 | Thermodynamic | Experimental Value | Calculated Value |

| Toluene | 2.4 | Thermodynamic | Experimental Value | Calculated Value |

| Dichloromethane | 9.1 | Thermodynamic | Experimental Value | Calculated Value |

| Ethyl Acetate | 6.0 | Thermodynamic | Experimental Value | Calculated Value |

| Acetone | 21 | Thermodynamic | Experimental Value | Calculated Value |

| Ethanol | 25 | Thermodynamic | Experimental Value | Calculated Value |

| Methanol | 33 | Thermodynamic | Experimental Value | Calculated Value |

| DMSO | 47 | Thermodynamic | Experimental Value | Calculated Value |

| Water | 80 | Thermodynamic | Experimental Value | Calculated Value |

| PBS (pH 7.4) | ~80 | Kinetic | Experimental Value | Calculated Value |

Visualization of Experimental Workflows

Visual workflows provide a clear, at-a-glance understanding of the experimental processes. The following diagrams were created using Graphviz (DOT language) to illustrate the protocols described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

The solubility of this compound is a foundational parameter that influences its application from early-stage research to final product formulation. This guide has provided the necessary theoretical background and detailed, actionable protocols for researchers to determine this critical property. By rigorously applying the shake-flask method for thermodynamic solubility and the high-throughput precipitation method for kinetic solubility, scientists can generate the reliable data needed to make informed decisions, mitigate risks associated with poor solubility, and accelerate the development timeline of promising new chemical entities.

References

- 1. enamine.net [enamine.net]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. 4-Methoxy-2-phenylpyridine | C12H11NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Photophysical Properties of Novel 2-Methoxy-4-phenylpyridine Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and photophysical properties of novel 2-methoxy-4-phenylpyridine derivatives. These compounds represent a versatile class of fluorophores with tunable electronic and optical characteristics, making them highly valuable for a range of applications, including the development of organic light-emitting diodes (OLEDs), liquid crystalline materials, and advanced bioimaging probes.[1][2][3][4] This document details the underlying photophysical principles, presents robust experimental protocols for their characterization, and explores the structure-property relationships that govern their performance. By synthesizing field-proven insights with rigorous scientific data, this guide serves as an essential resource for professionals seeking to harness the potential of these promising pyridine-based luminogens.

Introduction: The Versatility of the Pyridine Scaffold

Pyridine and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous applications in pharmaceuticals, materials science, and chemical sensing. The strategic functionalization of the pyridine ring allows for the precise tuning of its electronic and optical properties. The this compound core, in particular, establishes a "push-pull" electronic system. The methoxy group (-OCH₃) at the 2-position acts as an electron-donating group (the "push"), while the electron-deficient pyridine ring serves as an electron-accepting moiety (the "pull"). This intrinsic electronic asymmetry is the foundation for the rich photophysical behaviors exhibited by these derivatives, including pronounced solvatochromism and high fluorescence quantum yields.[1][2]

The interaction of light with these molecules initiates a cascade of photophysical events that dictate their absorption and emission profiles. The process begins with the absorption of a photon, which promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The molecule then relaxes to the ground state through various pathways, including the emission of a photon as fluorescence. Understanding and controlling these pathways is critical for designing molecules with specific, desired optical properties.

Synthetic Strategy and Molecular Design

The rational design of this compound derivatives hinges on a versatile and efficient synthetic pathway. A common and effective approach involves a multi-step synthesis starting from readily available precursors.[2] The general workflow allows for significant structural diversity, enabling the introduction of various substituents on the phenyl ring and the pyridine core to modulate the resulting photophysical properties.

Caption: General synthetic workflow for this compound derivatives.

This synthetic flexibility is paramount. By introducing electron-donating or electron-withdrawing groups at the para-position of the 4-phenyl ring, for instance, one can systematically shift the HOMO and LUMO energy levels, thereby tuning the absorption and emission wavelengths.[2]

Core Photophysical Phenomena and Characterization

UV-Visible Absorption

The absorption of ultraviolet or visible light marks the initial interaction between the molecule and a photon, leading to an electronic transition from the ground state (S₀) to an excited singlet state (S₁). The wavelength of maximum absorption (λabs) is dictated by the energy gap between these states. In this compound derivatives, this is typically an intramolecular charge-transfer (ICT) transition, where electron density shifts from the electron-rich methoxy-phenyl portion to the electron-deficient pyridine core.

The molar absorption coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is another critical parameter. High ε values are desirable for applications requiring efficient light harvesting, such as in fluorescent probes.

Fluorescence Emission

Following excitation, the molecule relaxes to the lowest vibrational level of the S₁ state and can then return to the ground state by emitting a photon. This emitted light, known as fluorescence, occurs at a longer wavelength (lower energy) than the absorbed light. The difference between the peak absorption and peak emission wavelengths is termed the Stokes Shift . A large Stokes shift is often advantageous, particularly in bioimaging, as it minimizes self-absorption and improves the signal-to-noise ratio.

The efficiency of this emission process is quantified by the fluorescence quantum yield (ΦF) , defined as the ratio of photons emitted to photons absorbed.[5] A high quantum yield (approaching 1.0 or 100%) indicates that fluorescence is the dominant de-excitation pathway, resulting in a brighter fluorophore.

Solvatochromism: Probing the Molecular Environment

Solvatochromism is the phenomenon where a substance's color, and thus its absorption or emission spectrum, changes with the polarity of the solvent.[6][7] The push-pull nature of this compound derivatives makes them particularly sensitive to their local environment.[8]

Upon excitation, the ICT state becomes significantly more polar than the ground state. In polar solvents, the solvent dipoles rearrange to stabilize this polar excited state more than the ground state. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) of the emission spectrum as solvent polarity increases.[8] This property is invaluable for developing sensors that can report on the polarity of their microenvironment, such as within a cell membrane or a polymer matrix.

Quantitative Data Summary

The photophysical properties of these derivatives are highly tunable. The following table summarizes representative data for a hypothetical series of this compound derivatives to illustrate the impact of substitution on the 4-phenyl ring.

| Substituent (R) | Solvent | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Stokes Shift (nm) | ΦF |

| -H | Toluene | 320 | 25,000 | 380 | 60 | 0.65 |

| -H | Acetonitrile | 325 | 26,000 | 415 | 90 | 0.50 |

| -N(CH₃)₂ | Toluene | 350 | 35,000 | 430 | 80 | 0.85 |

| -N(CH₃)₂ | Acetonitrile | 360 | 36,500 | 505 | 145 | 0.70 |

| -CN | Toluene | 315 | 28,000 | 370 | 55 | 0.40 |

| -CN | Acetonitrile | 318 | 29,000 | 390 | 72 | 0.32 |

Note: This data is representative and intended for illustrative purposes.

Caption: Structure-property relationships in this compound derivatives.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, ensuring accuracy and reproducibility.

Protocol 1: General Synthesis of a this compound Derivative

-

Objective: To synthesize a representative this compound derivative via a multi-step reaction.

-

Causality: This protocol follows a well-established route for pyridine synthesis, ensuring high yields and purity.[2] The use of a base catalyst (NaOMe) promotes the initial cyclization, and a subsequent methylation step using an alkyl halide installs the key methoxy group.

-

Materials: Substituted chalcone (1 eq.), malononitrile (1.1 eq.), sodium methoxide (NaOMe, 2.5 eq.), anhydrous methanol (MeOH), methyl iodide (CH₃I, 1.5 eq.), potassium carbonate (K₂CO₃), acetone, standard laboratory glassware.

-

Procedure:

-

Cyclization: Dissolve the substituted chalcone and malononitrile in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add sodium methoxide portion-wise while stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, neutralize the reaction mixture with dilute HCl. The precipitated solid (the pyridone intermediate) is collected by filtration, washed with cold water, and dried.

-

Methylation: Suspend the dried pyridone intermediate and potassium carbonate in acetone.

-

Add methyl iodide and reflux the mixture for 4-6 hours, monitoring by TLC.

-

After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the final this compound derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9]

-

Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)

-

Objective: To determine the fluorescence quantum yield (ΦF) of a sample relative to a known standard.[10]

-

Causality: The relative method is a robust and widely used technique that avoids the need for complex instrumentation like an integrating sphere required for absolute measurements.[5] It relies on the principle that if a standard and sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[11]

-

Equipment: UV-Vis Spectrophotometer, Spectrofluorometer (with corrected spectra capability), 10 mm quartz cuvettes.

-

Materials: Spectroscopic grade solvent (e.g., ethanol, cyclohexane), a reference standard with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54), the synthesized pyridine derivative.

-

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions (typically 5-6 concentrations) of both the reference standard and the sample in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[11]

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance of each solution at a fixed excitation wavelength (λex). This wavelength should be one where both the sample and standard absorb light.

-

Fluorescence Measurement: Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, using the same λex.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis).

-

Determine the gradient (Grad) of the straight line for both plots.

-

-

Calculation: Calculate the quantum yield of the sample (Φs) using the following equation:[10][11]

Φs = Φr * (Grads / Gradr) * (ns² / nr²)

Where:

-

Φr = Quantum yield of the reference

-

Grads and Gradr = Gradients for the sample and reference, respectively

-

ns and nr = Refractive indices of the sample and reference solvents (if different; ns/nr is 1 if the same solvent is used).

-

-

Applications and Future Directions

The tunable and environmentally sensitive photophysical properties of this compound derivatives position them as excellent candidates for a variety of advanced applications.

-

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and tunable emission colors make these compounds suitable for use as emissive materials or hosts in OLED devices.[3][12][13] Their inherent electronic structure can also be leveraged for charge-transporting layers.[13][14]

-

Bioimaging and Sensing: The combination of brightness, large Stokes shifts, and solvatochromic properties allows for the development of fluorescent probes that can visualize specific cellular components or report on changes in the local cellular environment, such as membrane polarity.[4][15]

-

Liquid Crystals: The rigid, bent-core shape of some of these derivatives has been shown to promote the formation of liquid crystalline phases, opening avenues in display and photonics technologies.[1][2]

Future research will likely focus on expanding the structural diversity of this scaffold to achieve emission in the near-infrared (NIR) region for deep-tissue imaging and further enhancing their performance in electronic devices.

References

- 1. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Making sure you're not a bot! [opus4.kobv.de]

- 6. Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study [scirp.org]

- 7. Solvatochromic behavior of some α-styrylpyridinium dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solvent Effect on the Photophysical Properties of Terpyridine Incorporating Pyrene Moiety: Estimation of Dipole Moments by Solvatochromic Shift Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Functional Pyrene-Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Fluorescence Quantum Yield of 2-Methoxy-4-phenylpyridine Fluorophores

This guide provides an in-depth exploration of the fluorescence quantum yield (Φf) of fluorophores based on the 2-Methoxy-4-phenylpyridine core. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy and require a deep understanding of the factors that govern fluorophore performance.

Introduction: The this compound Scaffold and the Primacy of Quantum Yield

The this compound scaffold is a versatile heterocyclic structure that has garnered interest in the development of novel fluorophores. Its derivatives are explored for applications ranging from biological imaging to materials science. The utility of any fluorophore is fundamentally linked to its brightness, a parameter directly influenced by its fluorescence quantum yield (Φf).

The fluorescence quantum yield is the direct measure of the efficiency of converting absorbed light into emitted fluorescent light.[1][2] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3] A high quantum yield is a primary objective in fluorophore design, as it leads to brighter signals and enhanced sensitivity in experimental applications.[4] This guide will dissect the structural and environmental factors that modulate the quantum yield of this compound derivatives and provide a robust protocol for its accurate determination.

Theoretical Foundations of Fluorescence Quantum Yield

To effectively engineer and apply fluorophores, one must understand the photophysical processes that compete with fluorescence. These processes are often visualized using a Jablonski diagram.

Upon absorbing a photon, a molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can return to the ground state through several pathways:

-

Radiative Decay (Fluorescence): The molecule emits a photon and returns to the ground state. The rate constant for this process is denoted as kᵣ.

-

Non-radiative Decay: The molecule loses energy as heat to its surroundings without emitting a photon. These processes include internal conversion and vibrational relaxation, with a combined rate constant of kₙᵣ.[5]

The quantum yield is the fraction of excited molecules that decay via fluorescence and is expressed by the equation:

Φf = kᵣ / (kᵣ + kₙᵣ) [3]

Therefore, maximizing the quantum yield involves designing molecules and choosing environments that increase the rate of radiative decay (kᵣ) while minimizing the rates of non-radiative decay (kₙᵣ).[6]

Caption: Jablonski diagram illustrating competing de-excitation pathways.

Core Factors Governing the Quantum Yield of Pyridine-Based Fluorophores

The fluorescence efficiency of this compound derivatives is not an immutable property. It is highly sensitive to both the intrinsic molecular structure and the extrinsic environment.

Structural Modifications

Chemical modification of the core scaffold is a primary strategy for tuning photophysical properties.[7]

-

Electron-Donating and Withdrawing Groups: The strategic placement of electron-donating groups (e.g., methoxy, amino) and electron-withdrawing groups (e.g., cyano, nitro) can modulate the internal charge transfer (ICT) characteristics of the molecule. This, in turn, influences the energy of the excited state and the rates of radiative and non-radiative decay.[7]

-

Molecular Rigidity: Non-radiative decay is often facilitated by intramolecular rotations and vibrations. Increasing the rigidity of the fluorophore can block these non-radiative pathways, leading to a significant enhancement in quantum yield.[7] This can be achieved by fusing the pyridine ring with other aromatic systems.[7]

-

Steric Hindrance: In the solid state or at high concentrations, π-π stacking can lead to aggregation-caused quenching (ACQ). Introducing bulky groups can induce steric hindrance, preventing close packing and preserving fluorescence. Conversely, some designs can leverage aggregation to enhance emission through a phenomenon known as Aggregation-Induced Emission (AIE).[7]

Environmental Effects

The surrounding environment plays a crucial role in the fluorescence behavior of pyridine derivatives.[7]

-

Solvent Polarity: Many pyridine-based fluorophores exhibit solvatochromism, where the emission wavelength and quantum yield change with solvent polarity. For molecules with a significant charge transfer character, polar solvents can stabilize the excited state, which may either enhance or quench fluorescence depending on the specific electronic structure.[3] A solvent screen using a range of polar and non-polar solvents is often necessary to identify optimal conditions.[7]

-

Solvent Purity and Oxygen: Solvents must be of high purity (spectroscopic grade) to avoid interference from fluorescent impurities. Dissolved molecular oxygen is a well-known dynamic quencher of fluorescence and should be removed by degassing the solvent for precise measurements.[7]

A Validated Protocol for Relative Quantum Yield Determination

The most common and accessible method for determining the fluorescence quantum yield is the relative method, which compares the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield (Φf,std).[5][8]

Pre-requisites and Causality

-

Standard Selection: The chosen standard should absorb and emit in a similar spectral region as the sample to minimize wavelength-dependent biases in the instrument's detection system.[2] For blue-green emitting this compound derivatives, Quinine Sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.60) is a reliable standard.[3]

-

Concentration and Absorbance: To prevent inner filter effects where emitted light is reabsorbed by other fluorophore molecules, all solutions (sample and standard) must be optically dilute. The absorbance at the excitation wavelength should be kept below 0.1, and ideally below 0.05, to ensure a linear relationship between absorbance and fluorescence intensity.

Step-by-Step Experimental Workflow

-

Preparation of Stock Solutions: Prepare stock solutions of the test compound and the quantum yield standard in the same high-purity, spectroscopic grade solvent.

-

Preparation of Dilutions: Create a series of at least five dilutions from each stock solution, ensuring the absorbance of the most concentrated solution is less than 0.1 at the chosen excitation wavelength.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the selected excitation wavelength (λex).

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to λex.

-

Record the fluorescence emission spectrum for each solution, ensuring the entire emission curve is captured.

-

Crucially, all instrument parameters (e.g., excitation/emission slit widths, detector voltage) must be kept identical for all measurements of the sample and the standard.

-

-

Data Processing:

-

Integrate the area under the emission curve for each recorded spectrum. This value represents the total fluorescence intensity (F).

-

For both the sample and the standard, plot the integrated fluorescence intensity (F) versus the absorbance (A) at λex.

-

-

Calculation:

-

Determine the slope (gradient, Grad) of the line for both the sample (Gradₓ) and the standard (GradₛₜᏧ). The use of the slope from a series of concentrations provides a more accurate result than a single-point measurement.[9]

-

Calculate the quantum yield of the unknown sample (Φf,x) using the following equation:[8][9]

Φf,x = Φf,std × (Gradₓ / GradₛₜᏧ) × (η²ₓ / η²ₛₜᏧ)

Where:

-

Φf,std is the quantum yield of the standard.

-

Gradₓ and GradₛₜᏧ are the gradients from the plots of integrated fluorescence vs. absorbance.

-

ηₓ and ηₛₜᏧ are the refractive indices of the sample and standard solvents, respectively. If the same solvent is used, this term becomes 1.[9]

-

-

Caption: Workflow for relative fluorescence quantum yield determination.

Data Summary: Photophysical Properties of Pyridine Derivatives

The following table summarizes reported quantum yield values for related pyridine-based fluorophores to provide a comparative context. Note that direct data for this compound itself is sparse in publicly available literature, highlighting the importance of empirical determination.

| Compound Class | Solvent / Condition | Quantum Yield (Φf) | Reference |

| 2,6-Diphenylpyridine | Cyclohexane | 0.014 | [10] |

| 2,6-Diphenylpyridine-TFA Complex | Cyclohexane | 0.61 | [10] |

| α-(N-Biphenyl)-Substituted 2,2′-Bipyridines | THF | Up to 0.491 | [11] |

| Coumarin-Pyridine Hybrids | Various | 0.06 - 0.19 | [12] |

This table illustrates the significant impact of structural modification and environmental conditions (e.g., protonation with TFA) on the quantum yield.

Conclusion and Future Outlook

The fluorescence quantum yield is a critical parameter for evaluating the performance of this compound based fluorophores. By understanding the interplay between molecular structure, environmental factors, and the underlying photophysical principles, researchers can rationally design and select fluorophores with enhanced brightness for demanding applications. The validated protocol provided in this guide serves as a reliable framework for the accurate and reproducible determination of this essential property, enabling robust comparison between different derivatives and facilitating the development of next-generation fluorescent tools.

References

- 1. Making sure you're not a bot! [opus4.kobv.de]

- 2. researchgate.net [researchgate.net]

- 3. Quantum yield - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Fluorescence quantum yield rationalized by the magnitude of the charge transfer in π-conjugated terpyridine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04252J [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. jasco-global.com [jasco-global.com]

- 9. agilent.com [agilent.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coumarin-pyridine push-pull fluorophores: Synthesis and photophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the 2-Methoxy-4-phenylpyridine Scaffold in Medicinal Chemistry

Introduction: The Emerging Significance of the 2-Methoxy-4-phenylpyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding, coordinate with metal ions, and serve as a bioisostere for a phenyl ring makes it a privileged scaffold in drug design. Within the vast landscape of pyridine-containing compounds, the this compound scaffold has garnered increasing attention for its versatile biological activities and synthetic accessibility. The strategic placement of a methoxy group at the 2-position and a phenyl ring at the 4-position imparts unique electronic and steric properties, influencing the molecule's conformation, target engagement, and pharmacokinetic profile.

This technical guide provides a comprehensive exploration of the this compound core, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, diverse biological applications, and the underlying structure-activity relationships (SAR) that govern its therapeutic potential. Through a detailed examination of experimental protocols and mechanistic insights, this document aims to serve as a valuable resource for those seeking to leverage this promising scaffold in their drug discovery endeavors.

I. Synthesis of the this compound Core: Strategies and Methodologies

The construction of the this compound scaffold can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. A prevalent and efficient approach involves the condensation of chalcones with malononitrile.[2]

A. Synthesis via Chalcone Condensation

This method provides a straightforward route to highly functionalized 2-methoxypyridine-3-carbonitriles bearing a 4-aryl substituent. The reaction proceeds through a multi-step, one-pot synthesis that is both time and cost-effective.

Experimental Protocol: Synthesis of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-phenylpyridine-3-carbonitrile[2]

A mixture of the appropriate chalcone (1 mmol) and malononitrile (1.2 mmol) in ethanol (20 mL) is treated with sodium methoxide (2 mmol). The reaction mixture is then refluxed for 6-8 hours. After cooling, the resulting solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the desired product.

B. Other Synthetic Approaches

Alternative synthetic strategies include Suzuki-Miyaura cross-coupling reactions, which are particularly useful for introducing the phenyl group at the 4-position of a pre-functionalized 2-methoxypyridine ring.[3] Additionally, nucleophilic aromatic substitution reactions on activated pyridine precursors can also be employed. The choice of the synthetic route is a critical decision that impacts yield, purity, and the potential for diversification of the scaffold.

II. Applications in Medicinal Chemistry: A Scaffold of Diverse Biological Activity

The this compound scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable starting point for the development of novel therapeutics across various disease areas.

A. Anticancer Activity

Derivatives of the this compound scaffold have shown significant potential as anticancer agents. For instance, a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles were synthesized and evaluated for their cytotoxic activity.[2] The presence of the 2-methoxy group is often crucial for maintaining potent activity.

In other related structures, such as 4-phenyl-2-quinolones (which can be considered bioisosteres), methoxy substitutions have been shown to enhance anticancer effects.[4] These compounds often exert their antiproliferative effects by targeting microtubules, similar to established antimitotic agents.[4]

Structure-Activity Relationship (SAR) Insights in Anticancer Derivatives

The nature and position of substituents on the 4-phenyl ring play a critical role in modulating the cytotoxic potency. Electron-withdrawing groups, such as a nitro group, have been shown to influence the activity of these compounds.[2] The table below summarizes the characterization of several synthesized derivatives.

| Compound | R Group (on Phenyl Ring) | Yield (%) | Melting Point (°C) |

| 5a | H | 72 | 156–157 |

| 5b | 4-CH₃ | 78 | 178–179 |

| 5e | 2-OCH₃ | 80 | 149–150 |

| 5h | 4-NO₂ | 57 | 204–205 |

| Table 1: Physicochemical properties of selected this compound derivatives. Data sourced from MDPI.[2] |

B. Central Nervous System (CNS) Activity

The this compound scaffold has also been explored for its potential in treating CNS disorders. For example, derivatives of 2,5-dimethoxyphenylpiperidines, which share a methoxy-substituted phenyl-heterocycle core, have been investigated as selective serotonin 5-HT2A receptor agonists.[5] In these analogs, the methoxy groups are critical for potent agonist activity. Deletion of the 2-methoxy group, in particular, leads to a dramatic loss of potency, highlighting its importance in receptor binding and activation.[5]

Furthermore, the 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold, a close structural relative, has been the basis for the development of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor, a key target for neurological and psychiatric diseases.[6]

C. Other Therapeutic Areas

The versatility of the pyridine scaffold suggests that this compound derivatives could find applications in other therapeutic areas as well. Pyridine derivatives are known to exhibit a wide range of biological activities, including insecticidal, herbicidal, and fungicidal properties. Moreover, the incorporation of a methoxy group is a common feature in many drugs and can influence metabolic pathways.[1] The exploration of this scaffold in areas such as infectious diseases and metabolic disorders could yield promising new drug candidates.

III. Future Directions and Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry with demonstrated potential across multiple therapeutic areas, most notably in oncology and neuroscience. Its synthetic tractability allows for the generation of diverse chemical libraries, facilitating comprehensive SAR studies and the optimization of lead compounds.

Future research in this area should focus on:

-

Elucidation of Mechanisms of Action: While promising biological activities have been identified, a deeper understanding of the molecular targets and signaling pathways involved is crucial for rational drug design.

-

Pharmacokinetic and Toxicological Profiling: Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives will be essential for their successful translation into clinical candidates.

-

Exploration of New Therapeutic Applications: The broad biological activity profile of pyridine-based compounds suggests that the this compound scaffold may hold promise in yet unexplored therapeutic areas.

IV. References

-

Al-Suwaidan, I. A., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(10), 2539. --INVALID-LINK--

-

Halberstadt, A. L., et al. (2019). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 62(21), 9878–9894. --INVALID-LINK--

-

Bîcu, E., et al. (2022). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules, 27(19), 6285. --INVALID-LINK--

-

Synchem. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Zhang, W., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1567. --INVALID-LINK--

-

Nayak, A. T., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5018-5029. --INVALID-LINK--

-

ChemicalBook. (n.d.). 2-Methoxy-6-phenylpyridine synthesis. Retrieved from --INVALID-LINK--

-

BenchChem. (n.d.). Buy 3-Methoxy-2-phenylpyridine | 53698-49-0. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). 4-Methoxy-2-phenylpyridine. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). This compound Product Description. Retrieved from --INVALID-LINK--

-

Abdel-Wahab, B. F., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of the Iranian Chemical Society, 19, 4363–4381. --INVALID-LINK--

-

ResearchGate. (n.d.). 2‐Methoxy Pyridine. Retrieved from --INVALID-LINK--

-

Williams, F. E., et al. (2022). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. European Journal of Medicinal Chemistry, 238, 114457. --INVALID-LINK--

-

Huang, D., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517–4527. --INVALID-LINK--

-

Chen, Y.-L., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(2), 1144. --INVALID-LINK--

-

Zhang, W., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1567. --INVALID-LINK--

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. --INVALID-LINK--

-

Sakamoto, T., et al. (2018). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical & Pharmaceutical Bulletin, 66(3), 251-262. --INVALID-LINK--

-

Zhang, Y., et al. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Molbank, 2023(3), M1664. --INVALID-LINK--

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Methoxy-6-phenylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]

biological activity screening of 2-Methoxy-4-phenylpyridine analogs

An In-Depth Technical Guide to the Biological Activity Screening of 2-Methoxy-4-phenylpyridine Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of novel this compound analogs. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including antimicrobial, anticancer, and central nervous system effects.[][2][3][4] The specific substitution pattern of a 2-methoxy group and a 4-phenyl group offers a unique combination of electronic and steric properties that can be systematically explored to identify novel therapeutic leads.

This document provides detailed methodologies for a tiered screening approach, starting with broad cytotoxicity assessments and progressing to more specific assays such as enzyme inhibition, receptor binding, and antimicrobial activity. The protocols are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each experimental step.

Part 1: Synthesis of this compound Analogs

The synthesis of a library of this compound analogs is the foundational step in any screening campaign. A general synthetic strategy can be adapted from established methods for the preparation of 2-alkoxy-4-substituted pyridine derivatives.[5] The core synthesis may involve a multi-step process starting from a readily available pyridine precursor.

General Synthetic Workflow:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

% Inhibition = [1 - (Signal of inhibited reaction / Signal of uninhibited reaction)] x 100

References

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. CN103724256A - Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents [patents.google.com]

Theoretical Insights into the Electronic Structure of 2-Methoxy-4-phenylpyridine: A Computational Guide for Drug Discovery and Materials Science

Abstract

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, owing to their versatile electronic properties and biological activities. This technical guide provides an in-depth theoretical analysis of the electronic structure of 2-Methoxy-4-phenylpyridine, a molecule of significant interest due to the interplay between its electron-donating methoxy group and the aromatic phenyl substituent. Leveraging Density Functional Theory (DFT), this document elucidates the molecular geometry, frontier molecular orbital characteristics, electrostatic potential, and Natural Bond Orbital (NBO) analysis of the title compound. The insights presented herein offer a foundational understanding for researchers, scientists, and drug development professionals aiming to rationally design novel therapeutics and functional materials based on the this compound core.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are ubiquitous in a vast array of applications, ranging from agrochemicals to pharmaceuticals and organocatalysis.[1][2] The electronic nature of the pyridine ring can be finely tuned through the strategic placement of substituents, which in turn modulates its reactivity, intermolecular interactions, and photophysical properties.[3][4][5] The molecule this compound presents a compelling case study, featuring an electron-donating methoxy group at the 2-position and a π-conjugated phenyl group at the 4-position. This unique substitution pattern is anticipated to significantly influence the electron density distribution within the pyridine ring, impacting its potential as a ligand, a pharmacophore, or a building block for advanced materials.

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools for predicting and understanding the electronic landscapes of such molecules.[1][3][6] By providing a detailed picture of the electronic structure, these methods enable a priori assessment of a molecule's chemical behavior, guiding synthetic efforts and accelerating the discovery process.

Computational Methodology: A Self-Validating Approach

To ensure the reliability and accuracy of our theoretical predictions, a robust and well-validated computational protocol is essential. The methodology outlined below is grounded in established quantum chemical practices for the study of heterocyclic systems.

Geometry Optimization

The initial step in any theoretical investigation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy structure on the potential energy surface.

Protocol:

-

Initial Structure Generation: A 3D model of this compound is constructed using standard bond lengths and angles.

-

Computational Method: The geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a widely used functional that provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set Selection: The 6-311+G(d,p) basis set is employed. This triple-zeta basis set includes diffuse functions (+) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds. This level of theory has been successfully used for studying substituted pyridines.[1][2]

-

Solvation Effects (Optional but Recommended): To simulate a more realistic chemical environment, the influence of a solvent can be incorporated using a continuum solvation model, such as the Polarization Continuum Model (PCM).

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Structure Analysis

Once the optimized geometry is obtained, a comprehensive analysis of the electronic structure is performed to understand the distribution of electrons and their energies.

Protocol: